5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-5-3-6-16(24)13-15)29-11-9-28(10-12-29)18-8-4-7-17(25)14-18/h3-8,13-14,20,31H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNCZOQSFYWDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with significant potential in pharmacology. Its structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of chlorine, nitrogen, and sulfur atoms, which are often associated with biological activity. The thiazole and triazole rings contribute to the compound's unique chemical behavior.
The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems in the brain, particularly through interactions with serotonin receptors. This mechanism is crucial for its potential application in treating mood disorders and anxiety-related conditions.
1. Antibacterial Activity
Recent studies have shown that derivatives of thiazole and triazole exhibit significant antibacterial properties. The compound has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and other neurological disorders.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 1.13 ± 0.003 |
These IC50 values indicate that the compound is significantly more effective than traditional inhibitors used as references.
3. Binding Affinity
Docking studies have demonstrated that this compound exhibits strong binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and distribution within biological systems.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:
- Study on Piperazine Derivatives : Research has highlighted the potential of piperazine derivatives in pharmacology due to their diverse biological activities, including anti-inflammatory and anticancer properties .
- Antagonistic Effects : Another study explored the antagonistic effects of related compounds on human receptors, indicating a broad spectrum of action that could be harnessed for therapeutic purposes .
Q & A
Basic: What are the critical synthetic steps for producing 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how is purity validated?
Methodological Answer:
The synthesis typically involves:
Cyclization reactions to form the thiazolo-triazole core, often using thiourea derivatives and α-haloketones under reflux in solvents like ethanol or acetonitrile .
Mannich-type reactions to introduce the 3-chlorophenyl and piperazine substituents, requiring controlled pH (7–9) and catalysts like triethylamine .
Functional group modifications , such as alkylation of the thiazole ring with ethyl iodide in DMF .
Purity Validation:
- Chromatography : HPLC or TLC with UV detection to monitor intermediates .
- Recrystallization : Use of ethanol/water mixtures to remove impurities .
- Spectroscopy : Confirm final structure via H/C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be optimized to suppress by-product formation during the piperazine coupling step?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen, reducing competing side reactions .
- Catalyst Optimization : Employ 10 mol% triethylamine to stabilize intermediates and accelerate coupling kinetics .
- Temperature Control : Maintain 60–70°C to balance reaction rate and selectivity; higher temperatures promote elimination by-products .
- Stoichiometry : Use a 1.2:1 molar ratio of piperazine derivative to thiazolo-triazole precursor to ensure complete substitution .
- In Situ Monitoring : Use FT-IR to track the disappearance of the primary amine peak (~3300 cm) and confirm completion .
Basic: Which spectroscopic and computational methods are essential for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies substituent environments (e.g., ethyl group at δ 1.3–1.5 ppm), while C NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry : HRMS with ESI+ ionization validates the molecular ion peak (e.g., m/z 513.05 for [M+H]) .
- X-ray Crystallography : Resolves stereochemistry of the chiral center formed during Mannich reactions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational spectra and optimize geometry for comparison with experimental data .
Advanced: How to resolve discrepancies in 1^11H NMR chemical shifts caused by dynamic rotational isomerism in the piperazine ring?
Methodological Answer:
- Variable Temperature NMR : Conduct experiments at 298–343 K to observe coalescence of split peaks, confirming rotational barriers .
- 2D NMR Techniques : Use NOESY to detect spatial proximity between piperazine protons and adjacent substituents, clarifying conformational preferences .
- Solvent Screening : Compare spectra in DMSO-d vs. CDCl; polar solvents stabilize specific conformers via hydrogen bonding .
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial and anticancer activity?
Methodological Answer:
- Antimicrobial Activity :
- Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition at 50–100 µg/mL .
- MIC Determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations .
- Anticancer Activity :
- MTT Assay : Screen cytotoxicity in HeLa or MCF-7 cells; IC values <10 µM indicate promising activity .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .
Advanced: What strategies are employed to determine the compound’s binding mode with serotonin receptors (5-HT1A_{1A}1A/5-HT2A_{2A}2A)?
Methodological Answer:
- Radioligand Displacement Assays : Compete with H-8-OH-DPAT (5-HT) or H-ketanserin (5-HT); calculate K values using Cheng-Prusoff equation .
- Molecular Dynamics Simulations : Model docking poses with homology-built receptor structures (e.g., based on PDB 6WGT); identify key interactions (e.g., hydrogen bonds with Ser159/Asn343) .
- Site-Directed Mutagenesis : Validate binding residues by expressing mutant receptors in HEK293 cells and measuring cAMP inhibition .
Basic: How can aqueous solubility be improved without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position for pH-dependent hydrolysis .
- Salt Formation : React with HCl or sodium acetate to generate ionizable forms .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm) to enhance bioavailability .
Advanced: How to address conflicting structure-activity relationship (SAR) data when varying substituents on the piperazine ring?
Methodological Answer:
- Multivariate Analysis : Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (Taft E), and hydrophobic (logP) parameters with IC values .
- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents (e.g., 3-Cl vs. 4-F on phenyl rings) .
- Crystallographic Overlay : Compare bound conformations of analogs using X-ray data to identify conserved pharmacophore features .
Basic: What are the primary metabolic pathways predicted for this compound, and how are they assessed?
Methodological Answer:
- In Vitro Metabolism :
- In Silico Prediction : Use software like MetaSite to simulate CYP-mediated oxidation sites .
Advanced: How to reconcile discrepancies in cytotoxicity data across cell lines with varying expression of ABC transporters?
Methodological Answer:
- Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor) to assess efflux effects .
- RT-qPCR Profiling : Quantify ABCB1/ABCG2 mRNA levels in resistant vs. sensitive cell lines .
- Intracellular Accumulation : Measure compound levels via LC-MS after lysing cells treated with/without inhibitors .
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